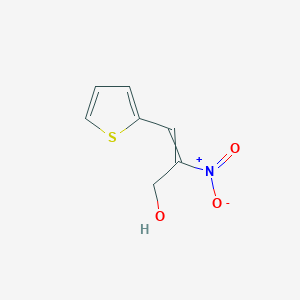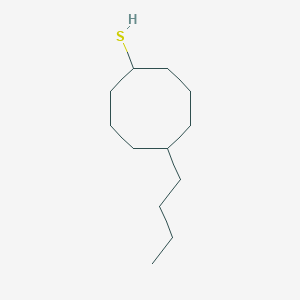![molecular formula C24H20ClNO2 B14202808 [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid CAS No. 872674-62-9](/img/structure/B14202808.png)
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro, diphenylmethyl, and acetic acid groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown promising results in treating certain types of cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it a valuable compound in these sectors.
作用机制
The mechanism of action of [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-chloroindole: Shares the indole core and chloro substituent but lacks the diphenylmethyl and acetic acid groups.
Diphenylmethyl derivatives: Compounds with the diphenylmethyl group but different core structures.
Uniqueness
What sets [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
872674-62-9 |
|---|---|
分子式 |
C24H20ClNO2 |
分子量 |
389.9 g/mol |
IUPAC 名称 |
2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C24H20ClNO2/c1-16-20(15-23(27)28)21-14-19(25)12-13-22(21)26(16)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,27,28) |
InChI 键 |
ASHFUIFVWHWELM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


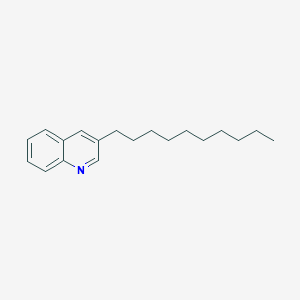
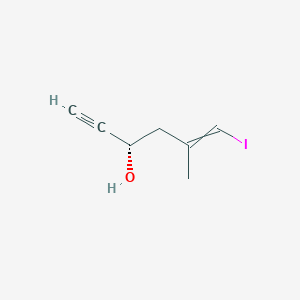
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)


![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)

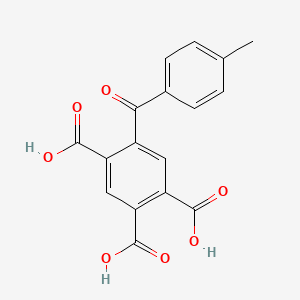
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)


